![molecular formula C18H16N4OS2 B2445081 3-[(5-Thioxo-4-phenethyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one CAS No. 390748-36-4](/img/structure/B2445081.png)
3-[(5-Thioxo-4-phenethyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one
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Overview
Description
3-[(5-Thioxo-4-phenethyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one, also known as TPTB, is a chemical compound with potential applications in scientific research. It is a member of the benzothiazole family of compounds, which have been shown to have a range of biological activities. TPTB is a heterocyclic compound with a triazole ring and a thiazole ring, and has been synthesized using a variety of methods.
Scientific Research Applications
- The compound F1923-0038 was synthesized using a tandem Knoevenagel–Michael protocol. The reaction involved phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
- While the specific results were not detailed in the study, this step highlights the compound’s potential for further investigation in drug discovery .
- For instance, (Z)-3-(2-(5-(3-methylbenzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenylquinazolin-4(3H)-one derivatives showed good scavenging potential .
Multicomponent Reactions (MCRs) and Synthesis
Biological Activity Prediction
Antioxidant Potential: (Related Compound):
Enantiomeric Deracemization Techniques: (Related Research):
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects .
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may interfere with the synthesis of essential biomolecules in target organisms, leading to their death .
Pharmacokinetics
The compound’s solubility in hot water and organic solvents suggests that it may have good bioavailability.
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may cause cell death in target organisms by interfering with essential biochemical processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability . For instance, the compound can decompose at high temperatures, releasing ammonia and nitrogen gases . Therefore, it should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents and combustible materials .
properties
IUPAC Name |
3-[[4-(2-phenylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c23-18-22(14-8-4-5-9-15(14)25-18)12-16-19-20-17(24)21(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIRENVLHXJZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Thioxo-4-phenethyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one |
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